2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid
Overview
Description
Scientific Research Applications
Cellular and Molecular Studies
2-(p-Amylcinnamoyl)amino-4-chlorobenzoic acid (PACA) has been studied for its effects on cell maturation processes. For example, in the study of Xenopus oocyte maturation, PACA was found to have distinct stage-specific effects on the activation of MAP kinase and Cdc2 kinase, inhibiting maturation in stage V and merely delaying it in stage VI oocytes. This was associated with strong inhibition of Mos synthesis at both stages. PACA-induced inhibition of MAPK activation was evident in stage V but not in stage VI oocytes. Furthermore, PACA was proposed as a useful tool for studying Xenopus oocyte maturation, particularly for the stage-specific activation of MAPK and Cdc2 (Islam et al., 2005).
Chemical Properties and Synthesis
The solubility and thermodynamic properties of 2-amino-4-chlorobenzoic acid in various organic solvents have been thoroughly investigated. This includes determining its solubility in eleven different solvents over a temperature range of 278.15 to 313.15 K under standard pressure conditions. Such studies are crucial for optimizing the purification process of the compound (Li et al., 2017).
Biochemical Applications
The biochemical applications of 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid are diverse. For instance, it was used to explore the differential response of human platelets to various lysophosphatidic acids. This study showed that PACA (ONO-RS-082), a phospholipase A(2) inhibitor, could potentiate alkyl-LPA-induced platelet aggregation but inhibited highly unsaturated acyl-LPA-induced platelet aggregation. This highlights the compound's relevance in studying platelet aggregation mechanisms (Tokumura et al., 2002).
Environmental and Ecological Studies
In environmental science, research has focused on the biodegradation of chlorobenzoic acids, including 2-chlorobenzoic acid. This study aimed to identify bacteria capable of degrading 2-chlorobenzoic acid and evaluate their degradation rates, which is significant for environmental remediation processes (Kafilzadeh et al., 2012).
Crystallography and Material Science
Studies in crystallography have focused on the formation of solid solutions and the characterization of various organic acid–base adducts formed between 2-amino-4-chlorobenzoic acid and other compounds. These studies are essential for understanding the structural and bonding characteristics of these compounds (Pramanik et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVFITMPFHDRBZ-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244231 | |
Record name | 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid | |
CAS RN |
99754-06-0 | |
Record name | 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099754060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-[[(2E)-1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino] benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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